Emideltide

概要

科学的研究の応用

Emideltide has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques. In biology, this compound is used to investigate the role of peptides in sleep regulation and other physiological processes. In medicine, it has potential therapeutic applications for sleep disorders and stress-related conditions. Additionally, this compound is used in the industry for the development of peptide-based drugs and other biotechnological applications.

作用機序

生化学分析

Biochemical Properties

Emideltide interacts with various components of the central nervous system, primarily through the modulation of GABAergic and NMDA pathways . It contributes to the modulation of pain perception, stress response, and overall cognitive function . This compound is unusual among peptides in that it can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of GABAergic, glutamatergic, and other neuronal systems . It has been reported to increase sleep in subjects with insomnia . In addition to addressing sleep disturbance, this compound assists in cellular repair by improving REM, resetting the circadian clock genes, and suppressing paradoxical sleep .

Molecular Mechanism

The molecular mechanism of this compound is multifaceted, encompassing interactions with the central nervous system and modulation of GABA receptors to facilitate sleep induction and stress reduction . These interactions predominantly occur through the modulation of GABAergic and NMDA pathways within the brain . This compound functions as a neuropeptide that targets specific receptors involved in the regulation of sleep-wake cycles .

Temporal Effects in Laboratory Settings

This compound exhibits a marked diurnal variation, with concentrations low in the mornings and higher in the afternoons . An elevation of endogenous this compound concentration has been shown to be associated with suppression of both slow-wave sleep and rapid-eye-movement sleep . This compound has a half-life in human plasma of between 7 and 8 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While the optimal dosage is yet to be definitively determined, some recommendations suggest a range between 100mcg to 250mcg every alternate day .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the activity of GABAergic and NMDA pathways within the brain . It is degraded in blood, the pathway involving the amino-peptidases .

Transport and Distribution

This compound can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes . It is present in relatively high concentrations in human milk .

Subcellular Localization

This compound is primarily synthesized in the hypothalamus and targets multiple sites within the brainstem . It is present in both free and bound forms in some cerebral structures, primarily the hypothalamus and limbic system, as well as pituitary and different peripheral organs, tissues, and body fluids .

準備方法

エミデルチドは、ペプチドの製造に一般的に使用される固相ペプチド合成法によって合成されます . このプロセスは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを含みます。 反応条件は通常、望ましくない副反応を防止するための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用を含みます . エミデルチドの工業的生産方法は、大規模固相ペプチド合成、それに続く高速液体クロマトグラフィーによる精製を伴います .

化学反応の分析

エミデルチドは、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります . これらの反応から生成される主な生成物には、官能基が変化した修飾ペプチドが含まれ、これはさらなる研究や用途に使用できます .

科学研究における用途

エミデルチドは、広範な科学研究用途があります。 化学では、ペプチド合成および修飾技術を研究するためのモデルペプチドとして使用されています. 生物学では、エミデルチドは、ペプチドが睡眠調節やその他の生理学的プロセスにおける役割を調査するために使用されます. 医学では、睡眠障害やストレス関連の病状に対する潜在的な治療効果があります. さらに、エミデルチドは、ペプチドベースの医薬品やその他のバイオテクノロジーアプリケーションの開発のために業界で使用されています.

類似化合物との比較

特性

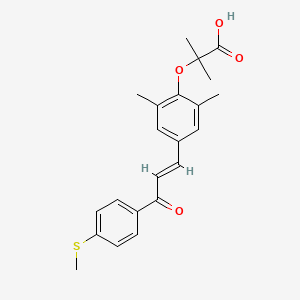

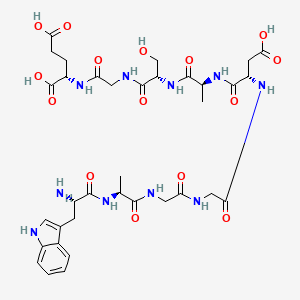

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)